molecular formula C22H24F3N3O3 B2697213 N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 899999-29-2

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2697213
CAS RN: 899999-29-2
M. Wt: 435.447
InChI Key: RRCPPKJUIIHOEK-UHFFFAOYSA-N
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Description

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, commonly known as MPT0B390, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Solvent Extraction and Separation

A novel tetradentate ligand combining hard O-donor and soft N-donors in the same molecule has shown significant potential in the solvent extraction of UO2^2+ from HNO3 media, demonstrating highly efficient extraction and excellent selectivity toward UO2^2+ over Ln^3+ in a wide acidity range (Zhang et al., 2016). This suggests potential applications in the separation of actinides from lanthanides, a crucial process in nuclear waste management.

Molecular Complexation

Research into the complexation behaviors of ligands with actinides and lanthanides reveals that certain ligands exhibit excellent extraction ability and high selectivity toward hexavalent, tetravalent, and trivalent actinides over lanthanides (Xiao et al., 2014). The structural and theoretical studies suggest that the selectivity could be attributed to the covalent character of An-N bonds in the complexes. This has significant implications for the development of efficient actinide extraction strategies and the management of high-level liquid waste (HLLW) partitioning.

properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O3/c1-15-5-7-16(8-6-15)19(28-9-11-31-12-10-28)14-26-20(29)21(30)27-18-4-2-3-17(13-18)22(23,24)25/h2-8,13,19H,9-12,14H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCPPKJUIIHOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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